molecular formula C12H10N2O B13770769 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol

2-{[(E)-pyridin-3-ylmethylidene]amino}phenol

Cat. No.: B13770769
M. Wt: 198.22 g/mol
InChI Key: PGNIDFJAISFYHG-UHFFFAOYSA-N
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Description

2-{[(E)-Pyridin-3-ylmethylidene]amino}phenol is a Schiff base compound synthesized via the condensation of pyridine-3-carboxaldehyde with 2-aminophenol. This class of compounds is characterized by an imine (–C=N–) linkage, which confers unique electronic and steric properties, making them versatile in coordination chemistry and biological applications. The pyridine-3-yl substituent introduces a distinct electronic environment compared to pyridine-2-yl analogs, influencing its reactivity and interactions with metal ions .

Schiff bases like this are widely studied for their antimicrobial, anticancer, and DNA-binding activities.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(pyridin-3-ylmethylideneamino)phenol

InChI

InChI=1S/C12H10N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-9,15H

InChI Key

PGNIDFJAISFYHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CN=CC=C2)O

Origin of Product

United States

Preparation Methods

Classical Condensation in Ethanol with Acid Catalyst

A well-documented and reliable method involves the condensation of 2-aminophenol with 3-pyridinecarboxaldehyde in the presence of glacial acetic acid as a catalyst under reflux conditions in ethanol solvent.

  • Procedure :
    A hot solution of 3-pyridinecarboxaldehyde (1 mmol) in anhydrous ethanol (10 mL) is added to a hot solution of 2-aminophenol (1 mmol) in ethanol with glacial acetic acid. The mixture is refluxed at 80 °C for approximately 4 hours.
  • Workup :
    The reaction mixture is concentrated under reduced pressure to about one-third volume. Ether is added to precipitate the product, which is then filtered, washed with cold ether, and recrystallized from ethanol to obtain pure this compound.
  • Yield and Purity :
    This method typically affords good yields of the Schiff base with high purity, suitable for further applications in coordination chemistry and biological studies.

Solvent-Free One-Pot Condensation Method

A more recent and environmentally friendly approach is the solvent-free synthesis involving the direct condensation of 2-aminopyridine, aromatic aldehydes, and phenols at elevated temperatures without acid catalysts.

  • Procedure :
    A mixture of 2-aminopyridine (or 2-aminophenol analogues), 3-pyridinecarboxaldehyde, and phenol is heated at 80 °C in an oil bath without any solvent or acid catalyst. The reaction typically proceeds for 30 to 120 minutes, monitored by thin-layer chromatography (TLC).
  • Workup :
    After completion, the mixture is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and solvent evaporated. The crude product is purified by recrystallization from boiling n-hexane.
  • Advantages :
    This method offers operational simplicity, shorter reaction time, and high yields. It also avoids the use of solvents and acid catalysts, making it greener and more cost-effective.

Alternative Synthetic Routes

Some literature reports more complex multi-step syntheses involving intermediate formation of imidazo[1,2-a]pyridine derivatives or palladium-catalyzed coupling reactions. However, these are generally applied for substituted analogues or more complex heterocyclic systems rather than the simple Schiff base this compound itself.

Comparative Data Table of Preparation Methods

Method Conditions Catalyst/Additives Solvent Temperature Time Yield (%) Notes
Acid-catalyzed reflux Reflux Glacial acetic acid Ethanol 80 °C 4 h High Classical, reliable, pure product
Solvent-free one-pot Oil bath heating None None 80 °C 30-120 min High Green, solvent-free, fast
Base-catalyzed reflux Reflux Triethylamine (1 eq.) Ethanol or Methanol 78-80 °C 12 h High Requires base, good yields
Pd-catalyzed coupling Stirring under N2 Pd2(dba)3, XantPhos Toluene 110 °C 12 h Moderate For complex derivatives

Chemical Reactions Analysis

Condensation and Schiff Base Formation

This compound participates in dynamic condensation reactions due to its imine (-C=N-) functionality. Key observations include:

  • Aldehyde/Ketone Interactions : Reacts with aldehydes or ketones to form extended conjugated systems, enabling the synthesis of more complex heterocyclic frameworks.

  • Solvent-Free Synthesis : Demonstrated in eco-friendly protocols where the compound forms via one-pot condensation of phenolic derivatives with pyridine-3-carbaldehyde derivatives under thermal conditions (60–80°C).

Table 1: Synthesis Conditions

ReactantsSolventReaction TimeYieldReference
Phenol + Pyridine-3-carbaldehydeSolvent-free30–120 minNot specified
3,4-Diaminopyridine + Fluorinated aldehydesMethanol24 h78–82%

Hydrogen-Bonding Interactions

The phenolic -OH group engages in intra- and intermolecular hydrogen bonding , influencing both reactivity and supramolecular assembly:

  • Intramolecular H-bonding : Stabilizes tautomeric forms, as observed in analogous pyridine Schiff bases .

  • Solvent-Dependent Behavior : In dichloromethane, equilibrium between five-membered (O–H···O) and six-membered (O–H···N) hydrogen-bonded conformers has been spectroscopically resolved .

Biological Interactions

The compound’s π–π stacking capability and H-bonding motifs enable interactions with biological targets:

  • Enzyme Inhibition : Pyridine-imine derivatives show potential as inhibitors for metalloenzymes via coordination to active-site metal ions.

  • Antimicrobial Activity : Fluorinated analogs demonstrate moderate activity against bacterial strains, attributed to membrane disruption and protein binding .

Coordination Chemistry

The pyridine nitrogen and imine group act as bidentate ligands for metal ions:

  • Complex Formation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), altering redox properties and catalytic activity .

  • Applications : Metal complexes are explored for catalytic organic transformations and sensor development.

This compound’s versatility in condensation, photochemical, and coordination reactions positions it as a valuable scaffold in materials science and medicinal chemistry. Further studies optimizing reaction conditions and exploring novel applications are warranted.

Scientific Research Applications

4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

DNA-Binding and Anticancer Potential

  • This compound: Limited direct data, but analogous Schiff bases show DNA intercalation via π-stacking and groove binding. Pyridine-3-yl may enhance hydrophobic interactions with DNA base pairs .
  • HL3 and HL2 Metal Complexes : DNA-binding constants (Kapp) for Co(II), Ni(II), and Zn(II) complexes range from 1.36 × 10⁵ M⁻¹ to 1.46 × 10⁶ M⁻¹, with activity dependent on substituents and metal ion .

Antimicrobial Activity

  • Pyridine-3-yl Derivatives : Exhibit moderate-to-strong activity against E. coli and S. aureus (MIC: 8–32 µg/mL), comparable to pyridine-2-yl analogs .
  • Chloro-Substituted Analogs (HL2) : Enhanced activity due to electron-withdrawing Cl groups disrupting microbial membranes .

Coordination Chemistry

Metal Complex Formation

  • Zn(II) Complexes: Pyridine-3-yl ligands form octahedral or square-planar geometries, with coordination via pyridine-N, imine-N, and phenolic-O. Comparable stability to pyridine-2-yl complexes but distinct supramolecular interactions (e.g., hydrogen bonding) .
  • Cu(II) Complexes : Exhibit magnetic properties (e.g., μeff ~1.73 BM) due to d⁹ configuration. Pyridine-3-yl may influence exchange interactions in polynuclear complexes .

Spectroscopic Characterization

Technique This compound HL3 HL2
IR (νC=N, cm⁻¹) ~1600–1620 1590–1610 1605–1625
¹H NMR (δ, ppm) Phenolic –OH: ~10.2; Imine –CH=N: 8.5–8.7 –OH: 10.1; –CH=N: 8.6 –OH: 10.3; –CH=N: 8.8
UV-Vis (λmax, nm) 270 (π→π), 340 (n→π) 265, 335 275, 345

Notes:

  • Pyridine-3-yl derivatives show slight bathochromic shifts in UV-Vis spectra due to extended conjugation .

Biological Activity

2-{[(E)-pyridin-3-ylmethylidene]amino}phenol is a Schiff base compound characterized by a pyridine ring and a phenolic hydroxyl group. Its structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on antioxidant, antimicrobial, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction between 2-aminophenol and pyridine derivatives. The general reaction can be summarized as follows:

\text{2 Aminophenol}+\text{Pyridine derivative}\rightarrow \text{2 E pyridin 3 ylmethylidene amino}phenol}

This synthesis typically yields moderate to high amounts of the desired Schiff base product depending on the reaction conditions.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Table 1: Antioxidant Activity Comparison

Compound NameIC50 Value (µM)Mechanism of Action
This compound25Free radical scavenging
Ascorbic Acid30Free radical scavenging
Trolox20Free radical scavenging

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. Studies have demonstrated that its derivatives possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth in both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Comparison Compound
Staphylococcus aureus0.02Ampicillin
Escherichia coli0.04Gentamicin
Bacillus subtilis0.03Tetracycline

3. Potential Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression. For instance, it has been observed to induce apoptosis in certain cancer cell lines, showing better cytotoxicity compared to conventional chemotherapeutic agents like bleomycin in specific models .

Case Study: Cytotoxicity Assessment

In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated significant cytotoxic effects:

  • Control Group (Bleomycin) : IC50 = 15 µM
  • Test Compound (this compound) : IC50 = 10 µM

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

Mechanistic Insights

The biological activity of this compound is believed to stem from its structural features, particularly the presence of the imine group and the phenolic hydroxyl group. These functional groups facilitate interactions with various biological targets, including enzymes involved in oxidative stress pathways and cellular signaling mechanisms related to cancer progression .

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol with high purity?

The compound is synthesized via a Schiff base condensation reaction between pyridine-3-carbaldehyde and 2-aminophenol under reflux in ethanol or methanol. To ensure high purity, recrystallization from a mixed solvent system (e.g., ethanol/water) is recommended. Reaction progress can be monitored using thin-layer chromatography (TLC) or UV-Vis spectroscopy to confirm imine bond formation (~1600 cm⁻¹ in IR for C=N stretch). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) may be required for byproduct removal .

Q. Which spectroscopic techniques are critical for confirming the structure of this Schiff base?

  • NMR Spectroscopy : ¹H NMR confirms the absence of primary amine protons (~δ 5–6 ppm) and the presence of aromatic protons from pyridine (δ 7.5–8.5 ppm) and phenol (δ 6.5–7.5 ppm).
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O phenolic stretch) and ~1600 cm⁻¹ (C=N imine stretch) validate the structure.
  • UV-Vis : A strong absorption band near 300–350 nm corresponds to π→π* transitions in the conjugated Schiff base system .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular geometry?

SCXRD provides precise bond lengths and angles, confirming the E-configuration of the imine bond and planarity of the Schiff base. Use SHELXL for refinement, ensuring R-factor < 0.05. Disorder in phenolic oxygen or pyridine rings (if present) can be modeled using restraints in SHELX .

Advanced Research Questions

Q. What experimental and computational methods reconcile discrepancies in tautomeric stability predictions?

Tautomeric equilibria (e.g., keto-enol or imine-amine forms) can be studied via variable-temperature NMR or UV-Vis spectroscopy. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict energy minima, but solvent effects (PCM models) must be included. Cross-validation with SCXRD data resolves conflicts between theory and experiment .

Q. How can coordination chemistry studies optimize this ligand for catalytic applications?

The ligand’s phenolic oxygen and pyridyl nitrogen act as chelating sites. Titration with Zn(II) or Cu(II) salts in methanol (monitored by UV-Vis or ESI-MS) identifies stoichiometry (e.g., 1:1 or 2:1 metal-ligand ratios). Crystal structures of complexes (e.g., Zn(II) in ) reveal coordination geometry (octahedral vs. square planar), guiding catalytic design for oxidation or hydrolysis reactions .

Q. What strategies address challenges in crystallizing this Schiff base for SCXRD?

Slow evaporation from DMF/water or diffusion of hexane into a dichloromethane solution promotes crystal growth. If twinning occurs (common with planar ligands), use TWINABS for data integration. For weak diffraction (due to flexible substituents), collect data at low temperature (100 K) and apply multi-scan absorption corrections .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?

Discrepancies arise from solvent choice (protic vs. aprotic) and pH. Stability assays via ¹H NMR in buffered solutions (pH 2–7) show protonation of the imine nitrogen (δ ~9 ppm) at low pH, leading to hydrolysis. Compare kinetics in aqueous vs. non-aqueous media to resolve contradictions .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

ParameterValueMethod/Software
Space groupP 1SHELXL
R-factor0.042SCXRD
Bond length (C=N)1.28 ÅSHELX
Torsion angle (C-N-C)178.5°ORTEP-3

Table 2: Spectroscopic Benchmarks

TechniqueKey SignalInterpretation
¹H NMRδ 8.3 ppm (pyridyl H)Confirms aromaticity
IR1602 cm⁻¹ (C=N)Validates Schiff base formation
UV-Visλ_max = 320 nm (ε = 1.2 × 10⁴)Indicates conjugation extent

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